molecular formula C13H14N2O2 B12829686 4,5-Dimethyl-2-phenyl-1H-imidazol-1-yl acetate

4,5-Dimethyl-2-phenyl-1H-imidazol-1-yl acetate

Cat. No.: B12829686
M. Wt: 230.26 g/mol
InChI Key: BTOAKUNEBPFZMG-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-phenyl-1H-imidazol-1-yl acetate is a synthetic organic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two methyl groups and a phenyl group attached to the imidazole ring, along with an acetate group. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethyl-2-phenyl-1H-imidazol-1-yl acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,5-dimethyl-2-phenyl-1H-imidazole with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out at elevated temperatures to facilitate the formation of the acetate ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethyl-2-phenyl-1H-imidazol-1-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can yield imidazole derivatives with altered functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the imidazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various alkyl or acyl groups onto the imidazole ring.

Scientific Research Applications

4,5-Dimethyl-2-phenyl-1H-imidazol-1-yl acetate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Imidazole derivatives are explored for their therapeutic potential in treating various diseases, and this compound is no exception.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-2-phenyl-1H-imidazol-1-yl acetate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and other biochemical processes. The acetate group may enhance the compound’s solubility and facilitate its transport within biological systems. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    4,5-Diphenyl-1H-imidazole: Similar in structure but with phenyl groups instead of methyl groups.

    2-Phenyl-4,5-dimethyl-1H-imidazole: Lacks the acetate group but shares the core imidazole structure.

    4,5-Dimethyl-2-(4-methoxyphenyl)-1H-imidazole: Contains a methoxy group on the phenyl ring.

Uniqueness: 4,5-Dimethyl-2-phenyl-1H-imidazol-1-yl acetate is unique due to the presence of both methyl and phenyl groups on the imidazole ring, along with an acetate ester. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

(4,5-dimethyl-2-phenylimidazol-1-yl) acetate

InChI

InChI=1S/C13H14N2O2/c1-9-10(2)15(17-11(3)16)13(14-9)12-7-5-4-6-8-12/h4-8H,1-3H3

InChI Key

BTOAKUNEBPFZMG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=N1)C2=CC=CC=C2)OC(=O)C)C

Origin of Product

United States

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